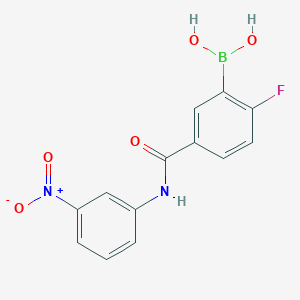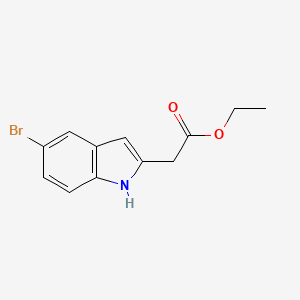![molecular formula C12H18N4O2 B12976530 tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12976530.png)
tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate: This compound is known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of “click chemistry” reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[111]pentan-1-yl)carbamate typically involves multiple steps One common method starts with the preparation of the bicyclo[11The final step involves the protection of the amine group with a tert-butyl carbamate group .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: As a ligand in CuAAC, it facilitates the formation of 1,2,3-triazoles from azides and alkynes.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in CuAAC reactions.
Solvents: Common solvents include water and organic solvents like dichloromethane.
Major Products: The major products of these reactions are typically 1,2,3-triazole derivatives, which are valuable in various chemical and biological applications .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Bioconjugation: Facilitates the attachment of biomolecules to various substrates, useful in imaging and diagnostics.
Medicine:
Drug Development:
Industry:
Wirkmechanismus
The primary mechanism of action for tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate involves its role as a ligand in CuAAC. It accelerates the reaction rates and suppresses cell cytotoxicity, making it highly biocompatible . The compound interacts with copper(I) ions to facilitate the cycloaddition of azides and alkynes, forming stable triazole rings .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate: Another triazole-containing compound with similar applications in click chemistry.
BTTAA: A water-soluble ligand for CuAAC that also accelerates reaction rates and suppresses cytotoxicity.
Uniqueness: tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate is unique due to its bicyclo[1.1.1]pentane core, which provides enhanced stability and reactivity compared to other triazole-containing compounds .
Eigenschaften
Molekularformel |
C12H18N4O2 |
|---|---|
Molekulargewicht |
250.30 g/mol |
IUPAC-Name |
tert-butyl N-[3-(2H-triazol-4-yl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C12H18N4O2/c1-10(2,3)18-9(17)14-12-5-11(6-12,7-12)8-4-13-16-15-8/h4H,5-7H2,1-3H3,(H,14,17)(H,13,15,16) |
InChI-Schlüssel |
GIAMPVNLXLSMRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C3=NNN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


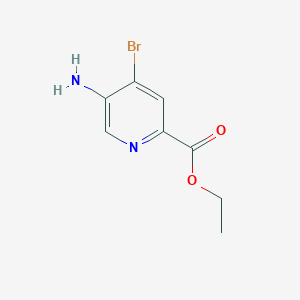
![N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B12976454.png)
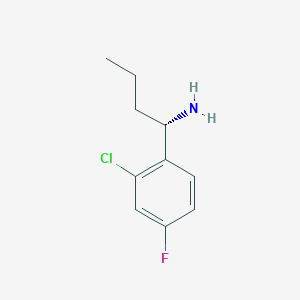

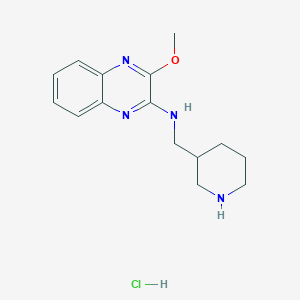
![8-Bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12976492.png)
![tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane](/img/structure/B12976496.png)



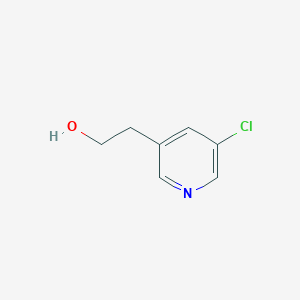
![4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12976521.png)
